![molecular formula C12H11NO4 B3248508 Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1873-41-2](/img/structure/B3248508.png)
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors. One notable method is the Smiles rearrangement reaction , which allows straightforward access to amino acid-derived quinolin-2(1H)-one enamines. This process involves a Ugi-type multicomponent condensation using 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound that has been the subject of various studies focusing on its synthesis and reactions. For instance, Ukrainets et al. (2009) explored its reaction with phosphorus oxychloride, resulting in the formation of 4-chloro derivatives and 2,4-dichloro-3-ethoxycarbonylquinoline as a side product (Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009). Another study by the same authors in 2006 demonstrated the synthesis of the ethyl esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids (Ukrainets, Sidorenko, Gorokhova, & Slobodzian, 2006).
Antitubercular Activity
In the context of antitubercular applications, Ukrainets, Tkach, and Grinevich (2008) proposed an improved method for preparing this compound and synthesized a series of hetarylamides from it. Their comparative analysis of antitubercular activities revealed significant findings (Ukrainets, Tkach, & Grinevich, 2008).
Mechanism of Action
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a potent inhibitor of the enzyme acetylcholinesterase (AChE) . By inhibiting AChE, it prevents the hydrolysis of acetylcholine, which plays a crucial role in Alzheimer’s disease. The compound’s mechanism of action involves reducing ACh hydrolysis, thereby enhancing cholinergic neurotransmission .
properties
IUPAC Name |
ethyl 1-hydroxy-2-oxoquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(15)9-7-8-5-3-4-6-10(8)13(16)11(9)14/h3-7,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTHZZFJIWEDBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N(C1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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